molecular formula C6H3ClF2S B13093517 2-Chloro-4,6-difluorobenzenethiol

2-Chloro-4,6-difluorobenzenethiol

Cat. No.: B13093517
M. Wt: 180.60 g/mol
InChI Key: QYHYRJXJPRBUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-difluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3ClF2S and a molecular weight of 180.60 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH). It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-difluorobenzenethiol typically involves halogenation and thiolation reactions. One common method includes the reaction of 2,4-difluoronitrobenzene with thionyl chloride to introduce the chlorine atom, followed by reduction and thiolation to form the thiol group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and thiolation processes. These methods are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-difluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluorobenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the halogen atoms may enhance the compound’s reactivity and binding affinity to biological targets . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Properties

Molecular Formula

C6H3ClF2S

Molecular Weight

180.60 g/mol

IUPAC Name

2-chloro-4,6-difluorobenzenethiol

InChI

InChI=1S/C6H3ClF2S/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H

InChI Key

QYHYRJXJPRBUIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)S)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.